The Diverse Biological Landscape of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery
The Diverse Biological Landscape of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse and potent biological activities. The introduction of a methyl group at the 5-position has been shown to significantly influence the pharmacological profile of these derivatives, leading to the development of promising candidates in various therapeutic areas. This in-depth technical guide provides a comprehensive overview of the biological activities of 5-methylpyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and evaluation of these compelling compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.
Introduction: The Pyrazolo[1,5-a]pyrimidine Core and the Significance of the 5-Methyl Substitution
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their wide range of pharmacological properties.[1][2] Their rigid, planar structure and ability to be readily functionalized at various positions make them attractive scaffolds for the design of targeted therapeutics.[3][4] The unique arrangement of nitrogen atoms within the bicyclic system allows for a multitude of interactions with biological targets, particularly the ATP-binding pockets of kinases.[1][2]
The introduction of a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine ring system can profoundly impact the molecule's physicochemical properties, such as lipophilicity and steric hindrance. These modifications, in turn, can modulate the compound's binding affinity, selectivity, and pharmacokinetic profile. This guide will specifically explore the biological landscape of derivatives bearing this key structural feature.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the development of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents.[2][5] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer.[1][2]
Mechanism of Action: Kinase Inhibition
Many 5-methylpyrazolo[1,5-a]pyrimidine derivatives function as ATP-competitive inhibitors, binding to the active site of kinases and preventing the phosphorylation of their downstream substrates.[2] This disruption of signaling cascades can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth. Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit CDK2, a key regulator of the G1/S phase transition.[5][6] By blocking CDK2 activity, these compounds can halt the cell cycle and prevent the proliferation of cancer cells.
-
Tropomyosin Receptor Kinases (Trks): The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in cell survival and proliferation. Aberrant Trk signaling is implicated in various cancers.[6] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent inhibition of TrkA.[6][7]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, survival, and proliferation. The PI3Kδ isoform is particularly important in B-cell malignancies.[6][8]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplication (ITD) mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of FLT3-ITD.[9]
Figure 1: General mechanism of action of 5-methylpyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors in cancer.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[4] For 5-methyl derivatives, key SAR observations include:
-
Substitution at the 7-position: The introduction of various aryl or heteroaryl groups at the 7-position can significantly modulate kinase inhibitory activity and selectivity.
-
Functional groups at other positions: The presence of amino, cyano, or other functional groups at positions 2, 3, and 6 can influence hydrogen bonding interactions within the kinase active site, thereby affecting potency.
In Vitro Evaluation of Anticancer Activity
A crucial step in the development of novel anticancer agents is the in vitro assessment of their cytotoxic and antiproliferative effects against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-methylpyrazolo[1,5-a]pyrimidine derivatives against a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-methylpyrazolo[1,5-a]pyrimidine derivatives in complete culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Data on Anticancer Activity
| Compound ID | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6t | CDK2/TRKA | - | 0.09 (CDK2) | [6] |
| Compound 6s | CDK2/TRKA | - | 0.23 (CDK2) / 0.45 (TRKA) | [6] |
| Compound 14h | TrkA/TrkAG595R | - | 0.0014 (TrkA) / 0.0018 (TrkAG595R) | [7] |
| Compound 14j | TrkA/TrkAG595R | - | 0.00086 (TrkA) / 0.00692 (TrkAG595R) | [7] |
| CPL302253 (54) | PI3Kδ | - | 0.0028 | [6] |
| Compound 17 | FLT3-ITD | MV4-11 (AML) | 0.0004 | [9] |
| Compound 19 | FLT3-ITD | MV4-11 (AML) | 0.0004 | [9] |
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders, cardiovascular diseases, and cancer. 5-Methylpyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response.[10]
Mechanism of Action: Inhibition of NF-κB Signaling
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus and induces the expression of pro-inflammatory genes. Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response.[11]
Figure 2: Inhibition of the NF-κB signaling pathway by 5-methylpyrazolo[1,5-a]pyrimidine derivatives.
In Vitro Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of 5-methylpyrazolo[1,5-a]pyrimidine derivatives can be assessed in vitro using a variety of cell-based assays. A common approach is to use a reporter gene assay to measure the inhibition of NF-κB transcriptional activity.
Objective: To determine the ability of 5-methylpyrazolo[1,5-a]pyrimidine derivatives to inhibit LPS-induced NF-κB activation.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
96-well white, clear-bottom plates
-
Lipopolysaccharide (LPS)
-
5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into 96-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the 5-methylpyrazolo[1,5-a]pyrimidine derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) and incubate for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration relative to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity: Combating Bacterial Infections
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their potential as novel antimicrobial agents.[1][8]
Mechanism of Action
The precise mechanisms by which pyrazolo[1,5-a]pyrimidines exert their antimicrobial effects are not fully elucidated but may involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.
In Vitro Evaluation of Antimicrobial Activity
The antimicrobial efficacy of 5-methylpyrazolo[1,5-a]pyrimidine derivatives is typically evaluated by determining their minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
Objective: To determine the MIC of 5-methylpyrazolo[1,5-a]pyrimidine derivatives against Gram-positive and Gram-negative bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
5-methylpyrazolo[1,5-a]pyrimidine derivatives (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data on Antimicrobial Activity
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | S. aureus | 0.187 - 0.50 | [12] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | E. coli | 0.187 - 0.50 | [12] |
| Compound 3i | B. subtilis | 312 µM | [12] |
Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine Derivatives
The most common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound or its equivalent.[1][13]
Figure 3: General synthetic scheme for pyrazolo[1,5-a]pyrimidine derivatives.
Objective: To synthesize a representative 5-methylpyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
3-Amino-4-cyanopyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of 3-amino-4-cyanopyrazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum to afford the desired 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.
Conclusion and Future Perspectives
5-Methylpyrazolo[1,5-a]pyrimidine derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for the development of novel therapeutics. The ability to readily modify the pyrazolo[1,5-a]pyrimidine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future drug discovery efforts. Further exploration of the structure-activity relationships, optimization of lead compounds, and investigation of their in vivo efficacy and safety profiles will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])
-
Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (URL: [Link])
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])
-
Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. (URL: [Link])
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (URL: [Link])
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (URL: [Link])
-
The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. (URL: [Link])
-
Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. (URL: [Link])
-
Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. (URL: [Link])
-
In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
1218-1222 Research Article New pyrazolo[1,5-a]pyrimidine and pyr. (URL: [Link])
-
QuANTUM-First: FLT3-ITD-specific MRD to assess benefits of quizartinib in FLT3-ITD+ AML. (URL: [Link])
-
Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. (URL: [Link])
-
Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models. (URL: [Link])
-
Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. (URL: [Link])
-
Pyrizolo[1,5-a]pyrimidine derivatives of the second-generation TRK inhibitor: Design, synthesis and biological evaluation. (URL: [Link])
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. (URL: [Link])
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (URL: [Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (URL: [Link])
Sources
- 1. Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5- a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5,7-Dimethyl-2,3-diphenylpyrazolo[1,5-a]pyrimidine [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Anilino-5,7-dimethyl-pyrazolo-[1,5-a]pyrimidine-3-carbonitrile [pubmed.ncbi.nlm.nih.gov]
- 12. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]

